molecular formula C22H14O6 B1253371 3,5,7-Trihydroxy-3'-benzoylflavone

3,5,7-Trihydroxy-3'-benzoylflavone

Cat. No. B1253371
M. Wt: 374.3 g/mol
InChI Key: ZSVFHCCTKLLREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one is a 7-hydroxyflavonol and a trihydroxyflavone. It derives from a galangin.

Scientific Research Applications

Cosmetic Compound Stabilization

A study utilizing electrospray methods for encapsulating water-insoluble bioactive compounds highlighted the effectiveness of 3,5,7-Trihydroxy-4’-methoxy-8-prenylflavone, a compound structurally related to 3,5,7-Trihydroxy-3'-benzoylflavone, in preventing coloration of cosmetic compounds when mixed with metal oxides. This suggests potential applications in cosmetic formulations for stability and appearance retention (Hwang et al., 2017).

Environmental Impact and Toxicology

Benzophenone derivatives, which include 3,5,7-Trihydroxy-3'-benzoylflavone-related compounds, have been extensively studied for their environmental impact and toxicological properties. For instance, the metabolism of Benzophenone-3 (BP-3), a widely used sunscreen ingredient, by rat and human liver microsomes has been investigated, along with its estrogenic and anti-androgenic activities (Watanabe et al., 2015).

Antioxidant and Anti-inflammatory Properties

Compounds structurally similar to 3,5,7-Trihydroxy-3'-benzoylflavone, such as various benzophenones and xanthones isolated from Garcinia cantleyana, have demonstrated significant antioxidant activity. These compounds have been shown to inhibit low-density lipoprotein oxidation and platelet aggregation, suggesting potential anti-inflammatory and cardiovascular protective roles (Jantan & Saputri, 2012).

Cancer Cell Impact

A novel plant flavonoid structurally similar to 3,5,7-Trihydroxy-3'-benzoylflavone, known as baohuoside-1, has been shown to have cytotoxic and cytostatic effects on cancer cell lines. This suggests potential applications in cancer therapy due to its ability to inhibit DNA and RNA synthesis in tumor cells (Li et al., 1990).

Cytochrome P450 Modulation

7,8-Benzoflavone, a compound related to 3,5,7-Trihydroxy-3'-benzoylflavone, has been studied for its effects on cytochrome P450 activities. It is a potent in vitro inhibitor of CYP1A2 but activates CYP3A4, indicating its potential in modulating drug metabolism and interactions (Lee et al., 1994).

properties

Product Name

3,5,7-Trihydroxy-3'-benzoylflavone

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one

InChI

InChI=1S/C22H14O6/c23-15-10-16(24)18-17(11-15)28-22(21(27)20(18)26)14-8-4-7-13(9-14)19(25)12-5-2-1-3-6-12/h1-11,23-24,27H

InChI Key

ZSVFHCCTKLLREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O

synonyms

2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one
BPKae cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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